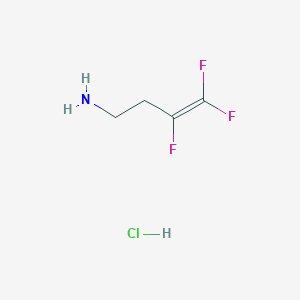
4-Amino-1,1,2-trifluoro-1-butene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1,1,2-trifluoro-1-butene hydrochloride is a fluorinated organic compound with the molecular formula C4H6ClF3N. This compound is characterized by the presence of an amino group and three fluorine atoms attached to a butene backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,2-trifluoro-1-butene hydrochloride typically involves the reaction of 4-Amino-1,1,2-trifluoro-1-butene with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at a moderate level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of continuous flow reactors also minimizes the risk of hazardous reactions and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1,1,2-trifluoro-1-butene hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, nitro compounds, and substituted butenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-1,1,2-trifluoro-1-butene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which 4-Amino-1,1,2-trifluoro-1-butene hydrochloride exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,1,1-trifluoro-3-buten-2-one: This compound has a similar structure but differs in the position of the fluorine atoms and the presence of a carbonyl group.
4-Amino-1,1,1-trifluoro-2-butene: Another similar compound with a different arrangement of fluorine atoms and double bonds.
Uniqueness
4-Amino-1,1,2-trifluoro-1-butene hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of an amino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C4H7ClF3N |
|---|---|
Poids moléculaire |
161.55 g/mol |
Nom IUPAC |
3,4,4-trifluorobut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-3(1-2-8)4(6)7;/h1-2,8H2;1H |
Clé InChI |
SOULBUOCKZNCII-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(=C(F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
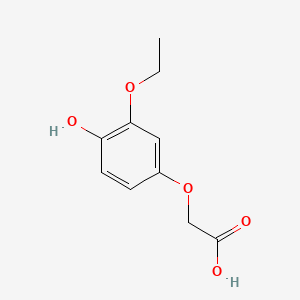
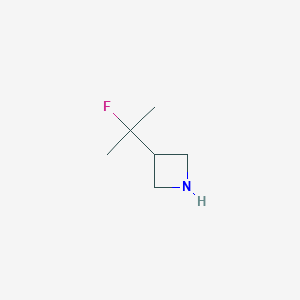


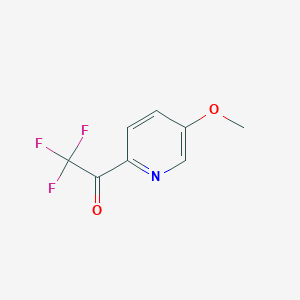
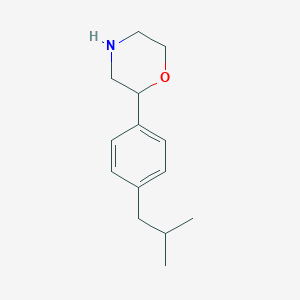
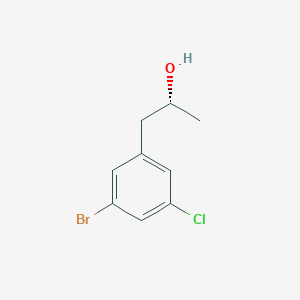
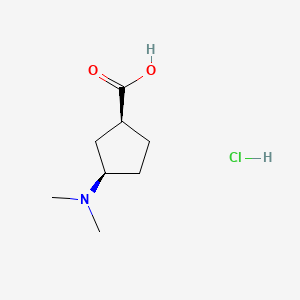
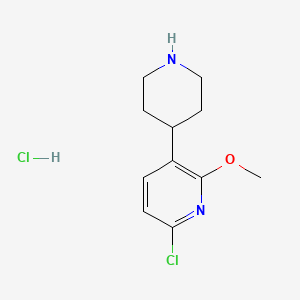

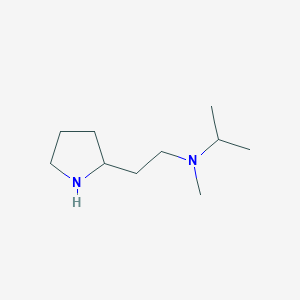
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
